N'~1~,N'~7~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide
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Overview
Description
N’~1~,N’~7~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide is a complex organic compound characterized by its unique structure, which includes two indole-derived moieties connected by a heptanedihydrazide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~7~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide typically involves the condensation of two molecules of an indole derivative with a heptanedihydrazide precursor. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~7~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’~1~,N’~7~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’~1~,N’~7~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~7~-bis(2-(allyloxy)-5-bromobenzylidene)heptanedihydrazide
- N’~1~,N’~7~-bis(3-phenyl-2-propenylidene)heptanedihydrazide
Uniqueness
N’~1~,N’~7~-bis[(3E)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]heptanedihydrazide is unique due to its specific indole-derived structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H34N6O4 |
---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
N,N'-bis[(2-hydroxy-1-propan-2-ylindol-3-yl)imino]heptanediamide |
InChI |
InChI=1S/C29H34N6O4/c1-18(2)34-22-14-10-8-12-20(22)26(28(34)38)32-30-24(36)16-6-5-7-17-25(37)31-33-27-21-13-9-11-15-23(21)35(19(3)4)29(27)39/h8-15,18-19,38-39H,5-7,16-17H2,1-4H3 |
InChI Key |
IEBTYNRCBCODGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1O)N=NC(=O)CCCCCC(=O)N=NC3=C(N(C4=CC=CC=C43)C(C)C)O |
Origin of Product |
United States |
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